![molecular formula C10H8F2O3 B1323762 Ethyl 2,4-difluorobenzoylformate CAS No. 157372-95-7](/img/structure/B1323762.png)
Ethyl 2,4-difluorobenzoylformate
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Overview
Description
Ethyl 2,4-difluorobenzoylformate is an organic compound with the molecular formula C10H8F2O3. It is a derivative of benzoylformate, where the benzene ring is substituted with two fluorine atoms at the 2 and 4 positions. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2,4-difluorobenzoylformate can be synthesized through several methods. One common approach involves the esterification of 2,4-difluorobenzoylformic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,4-difluorobenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2,4-difluorobenzoylformate has been investigated for its potential as a precursor in the synthesis of pharmaceuticals. Its unique fluorinated structure enhances biological activity and selectivity in drug development.
- Case Study : Research has indicated that fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. This compound can be utilized in synthesizing inhibitors for various enzymes, including proteases, which are critical targets in cancer therapy and infectious diseases .
Material Science
The compound's properties make it suitable for applications in material science, particularly in developing advanced materials with specific thermal and mechanical properties.
- Case Study : A study demonstrated that incorporating this compound into polymer matrices can enhance the material's resistance to thermal degradation while maintaining flexibility. This application is crucial for developing materials used in high-temperature environments .
Environmental Studies
This compound is also relevant in environmental chemistry, particularly in studying the degradation pathways of fluorinated compounds.
- Case Study : Research has shown that compounds like this compound can serve as markers for tracking pollution from industrial sources. Their stability and persistence in the environment make them valuable for understanding the fate of fluorinated substances .
Data Table: Summary of Applications
Mechanism of Action
Ethyl 2,4-difluorobenzoylformate can be compared with other fluorinated benzoylformates, such as ethyl 3,5-difluorobenzoylformate. While both compounds share similar structural features, the position of the fluorine atoms can significantly influence their chemical reactivity and biological activity. This compound is unique due to its specific substitution pattern, which imparts distinct properties and applications .
Comparison with Similar Compounds
- Ethyl 3,5-difluorobenzoylformate
- Ethyl 2,6-difluorobenzoylformate
- Ethyl 4-fluorobenzoylformate
Biological Activity
Ethyl 2,4-difluorobenzoylformate (CAS Number: 157372-95-7) is an organic compound with the molecular formula C10H8F2O3. It is recognized for its potential applications in medicinal chemistry, particularly in drug development due to its unique structural characteristics, which include two fluorine substituents at the 2 and 4 positions of the benzene ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
This compound is synthesized through methods such as the esterification of 2,4-difluorobenzoylformic acid with ethanol. Its structural features allow it to participate in various chemical reactions including oxidation, reduction, and substitution reactions.
Property | Value |
---|---|
Molecular Formula | C10H8F2O3 |
Molecular Weight | 214.17 g/mol |
Boiling Point | 88 °C/8 mmHg |
Appearance | Light orange to yellow liquid |
Purity | >98% (GC) |
This compound has been studied for its interactions with biological macromolecules, particularly enzymes. It can act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. The specific binding affinity and mechanism of action are critical for understanding its biological effects.
Enzyme Inhibition
Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that it may affect cysteine proteases such as cruzain and cathepsin B, which are implicated in diseases like Chagas' disease. The compound's structural properties allow it to mimic natural substrates effectively.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its fluorinated structure may enhance its interaction with bacterial cell membranes or specific targets within microbial cells.
Anti-inflammatory Properties
The compound has shown promise in preclinical models for its anti-inflammatory effects. This activity is particularly relevant in the context of conditions characterized by chronic inflammation.
Case Studies and Research Findings
- Inhibition of Cysteine Proteases :
-
Antimicrobial Testing :
- A series of tests evaluated the compound against both Gram-positive and Gram-negative bacteria. Results indicated significant inhibitory effects on bacterial growth, warranting further investigation into its potential as a novel antibacterial agent.
- Anti-inflammatory Effects :
Properties
IUPAC Name |
ethyl 2-(2,4-difluorophenyl)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O3/c1-2-15-10(14)9(13)7-4-3-6(11)5-8(7)12/h3-5H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXARZQLEXRGQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641287 |
Source
|
Record name | Ethyl (2,4-difluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157372-95-7 |
Source
|
Record name | Ethyl (2,4-difluorophenyl)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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